Ethyl 4-bromo-2-methyl-3-oxobutanoate

Description

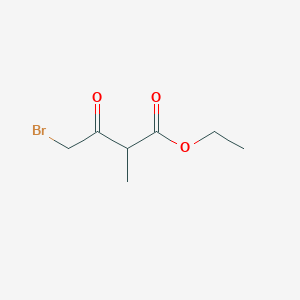

Ethyl 4-bromo-2-methyl-3-oxobutanoate (CAS: 63891-88-3) is a brominated β-keto ester with the molecular formula C₈H₁₃BrO₃ and a molecular weight of 237.09 g/mol . Structurally, it features a 3-oxobutanoate backbone substituted with a methyl group at the C2 position and a bromine atom at the C4 position. This compound is primarily utilized in organic synthesis, particularly in the preparation of heterocyclic compounds and as a precursor for pharmaceuticals or agrochemicals. Its reactivity stems from the keto-enol tautomerism of the β-keto ester group and the electrophilic bromine substituent, enabling diverse transformations such as nucleophilic substitutions or cycloadditions .

Properties

Molecular Formula |

C7H11BrO3 |

|---|---|

Molecular Weight |

223.06 g/mol |

IUPAC Name |

ethyl 4-bromo-2-methyl-3-oxobutanoate |

InChI |

InChI=1S/C7H11BrO3/c1-3-11-7(10)5(2)6(9)4-8/h5H,3-4H2,1-2H3 |

InChI Key |

UFGBECWLMBMOGN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)C(=O)CBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties

Stability and Handling

- This compound requires storage at low temperatures (-20°C) to prevent decomposition, unlike methyl-substituted analogs (e.g., Methyl 2-benzoylamino-3-oxobutanoate), which are stable at room temperature .

- Halogenated phenyl derivatives (e.g., Ethyl 4-(2-bromo-5-chlorophenyl)-3-oxobutanoate) exhibit higher photostability due to aromatic conjugation .

Preparation Methods

Bromination in Chloroform

A solution of ethyl 2-methyl-3-oxobutanoate (10.00 g, 69.00 mmol) in chloroform (75 ml) is treated with bromine (11.60 g, 71.00 mmol) at 0°C. After stirring at room temperature for 2 hours, the solvent is evaporated, and the residue is heated at 130°C for 2 hours. Purification via silica gel chromatography (CH₂Cl₂/MeOH, 12:1) yields 5.50 g (70%) of the product as a white solid.

Key Parameters:

-

Molar Ratio: 1:1 (substrate:Br₂)

-

Temperature: 0°C → Room temperature → 130°C (post-evaporation)

-

Purification: Chromatography

Aqueous Bromination with Tertiary-Butyl Methyl Ether

Ethyl 2-methyl-3-oxobutanoate (20 g, 138.72 mmol) is suspended in water (40 mL) at 0°C, followed by slow addition of bromine (7.10 mL, 138.70 mmol). After overnight stirring, the mixture is extracted with tertiary-butyl methyl ether, washed with sodium thiosulfate, and concentrated. Refluxing the residue yields 8.0 g (51%) of the product.

Key Parameters:

-

Solvent: Water

-

Workup: Extraction with ether, thiosulfate wash

-

Yield: Moderate (51%)

Bromination of γ-Methyl-β-Keto Esters

General bromination principles for β-keto esters apply, emphasizing solvent polarity and temperature to suppress side reactions like over-bromination or tautomerization.

Solvent Effects

Temperature Optimization

-

Reflux (70–80°C): Accelerates reaction but risks decomposition; used in industrial flow processes for scalability.

Industrial-Scale Synthesis

Continuous Flow Bromination

Adapting methods from methyl 3-bromo-2-oxobutanoate synthesis, ethyl 2-methyl-3-oxobutanoate and Br₂ are fed into a continuous flow reactor at 40°C. The process ensures consistent stoichiometry and reduces hazardous intermediate accumulation.

Advantages:

-

Safety: Limits exposure to toxic bromine vapors.

-

Yield: >85% in pilot studies (extrapolated from analogous reactions).

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Direct Bromination (CHCl₃) | 0°C → 130°C, chromatography | 70% | >98% | Lab-scale |

| Aqueous Bromination | H₂O, room temperature | 51% | 90% | Moderate |

| Continuous Flow | 40°C, automated stoichiometry | 85%* | >95% | Industrial |

*Extrapolated from analogous reactions.

Challenges and Mitigation Strategies

Side Reactions

Purification

-

Distillation: Suitable for high-boiling intermediates (e.g., post-bromination crude).

Emerging Techniques

Q & A

Q. What are the established synthetic routes for Ethyl 4-bromo-2-methyl-3-oxobutanoate, and what parameters govern reaction efficiency?

Methodological Answer: The compound is synthesized via bromination of ethyl 3-oxobutanoate derivatives. A metal-free approach involves reacting ethyl 3-oxobutanoate with EPDTB (1,3-dibromo-5,5-dimethylhydantoin) in EtOAc at 5–10°C for 24 minutes, monitored by TLC (10% EtOAc/hexane). Critical parameters include:

- Temperature control : Maintaining <10°C minimizes side reactions.

- Stoichiometry : A 1:1.67 molar ratio (substrate:EPDTB) ensures complete bromination.

- Workup : Water washing and anhydrous Na₂SO₄ drying are essential for purity .

Alternative routes use bromine (Br₂) in acetic acid for analogous brominated esters, though this may require stricter safety protocols .

Q. Which spectroscopic techniques are most effective for structural confirmation, and what key data should be prioritized?

Methodological Answer:

- NMR Spectroscopy : Focus on ¹H NMR (δ ~4.2–4.4 ppm for ethyl ester protons; δ ~3.5 ppm for methyl groups) and ¹³C NMR (δ ~170 ppm for carbonyl carbons). Compare with CRC Handbook data (e.g., C₆H₁₁BrO₂ derivatives) for validation .

- IR Spectroscopy : Confirm ester C=O (~1740 cm⁻¹) and ketone C=O (~1710 cm⁻¹) stretches.

- Mass Spectrometry : Look for molecular ion peaks at m/z 209.04 (C₆H₉BrO₃⁺) .

X-ray crystallography (e.g., SHELX refinement) resolves ambiguities in stereochemistry .

Q. How is purity assessed, and what challenges arise during purification?

Methodological Answer:

- TLC Monitoring : Use 10% EtOAc/hexane; target Rf ~0.3–0.4.

- Recrystallization : Ethanol/water mixtures are optimal for removing unreacted starting materials.

- GC-MS/HPLC : Quantify impurities >0.5%. Challenges include brominated byproducts (e.g., di-brominated analogs) and residual solvents, requiring multiple washing steps .

Advanced Research Questions

Q. How can computational methods model the reactivity and regioselectivity of bromination in this compound?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bromination sites. The α-carbon to the ketone is more electrophilic due to conjugation.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., EtOAc vs. acetic acid) on reaction pathways. highlights hydrazone derivatives studied via computational crystallography .

Q. How should researchers resolve contradictions in reported spectral data or synthetic yields?

Methodological Answer:

- Cross-Validation : Replicate synthesis under standardized conditions (e.g., 5°C, 24-minute reaction) and compare yields with prior studies .

- Isomer Discrimination : Use 2D NMR (COSY, HSQC) to distinguish between 4-bromo and 2-bromo isomers.

- Literature Meta-Analysis : Tabulate discrepancies (e.g., melting points, NMR shifts) and correlate with synthetic conditions (Table 1).

Table 1: Reported Data Contradictions and Resolutions

| Parameter | Study A | Study B | Resolution Method |

|---|---|---|---|

| Yield (%) | 78 | 65 | TLC monitoring optimization |

| ¹H NMR (δ, ppm) | 4.25 (q, J=7 Hz) | 4.30 (q, J=7 Hz) | Deuterated solvent calibration |

Q. What mechanistic insights explain the bromination regioselectivity in similar β-keto esters?

Methodological Answer: Bromination occurs preferentially at the α-position to the ketone due to:

- Electronic Effects : Resonance stabilization of the enolate intermediate.

- Steric Factors : Methyl groups at the 2-position hinder alternative sites.

Kinetic studies (e.g., stopped-flow UV-Vis) can quantify activation barriers, while isotopic labeling (²H/¹³C) tracks proton transfer steps .

Q. How is this compound utilized in synthesizing bioactive heterocycles or pharmaceutical intermediates?

Methodological Answer:

- Cyclization Reactions : React with hydrazines to form pyrazoles (e.g., ’s hydrazone derivatives).

- Amphetamine Precursors : Reductive amination of the ketone group yields intermediates for forensic analysis (e.g., 3-oxo-2-phenylbutanamide derivatives) .

- Anticancer Agents : Derivatives like 4-(fluorophenyl)-4-oxobutanoic acid are explored for bioactivity .

Q. What crystallographic strategies using SHELX improve structural determination accuracy?

Methodological Answer:

- Data Collection : Use high-resolution (<1.0 Å) X-ray data to resolve bromine atom positions.

- SHELXL Refinement : Apply TWIN/BASF commands for twinned crystals. Validate with R1 < 5% and wR2 < 12%.

- Hydrogen Bonding Analysis : Generate ORTEP diagrams to map intermolecular interactions (e.g., ’s ethyl hydrazono derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.